Ethyl 2,6-dibromopyridine-4-carboxylate
Overview
Description
Ethyl 2,6-dibromopyridine-4-carboxylate is a brominated pyridine derivative with the molecular formula C_8H_6Br_2NO_2. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a carboxylate ester group at the 4 position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common synthetic route involves the halogenation of pyridine derivatives. The pyridine ring is first nitrated to introduce a nitro group, followed by bromination to introduce bromine atoms at the desired positions.
Esterification: The carboxylate ester group is introduced through esterification reactions, where the carboxylic acid derivative is reacted with ethanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of different reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and ammonia (NH_3) are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Cyanides, amines.
Scientific Research Applications
Ethyl 2,6-dibromopyridine-4-carboxylate is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2,6-dibromopyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Ethyl 2-bromopyridine-4-carboxylate
Ethyl 2,6-dichloropyridine-4-carboxylate
Ethyl 2,6-difluoropyridine-4-carboxylate
Properties
IUPAC Name |
ethyl 2,6-dibromopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSFXTCLCJXWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238009 | |
Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90050-70-7 | |
Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090050707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,6-dibromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Ethyl 2,6-dibromopyridine-4-carboxylate a significant compound in organic synthesis?
A1: this compound serves as a crucial starting material for creating more complex molecules, particularly oligopyridines. [] This compound's structure, featuring two bromine atoms, allows for further modifications through reactions like the Stille coupling. This enables chemists to attach different groups to the pyridine ring, leading to the synthesis of diverse oligopyridine derivatives with potentially valuable applications.
Q2: How is this compound utilized in the synthesis of oligopyridines?
A2: The paper demonstrates the use of the Stille coupling reaction to transform this compound into various oligopyridines. [] This reaction replaces the bromine atoms with desired groups, ultimately linking pyridine rings together. For instance, the paper details the successful creation of 2,2'-bipyridines, 2,2':6',2''-terpyridines, and even 2,2':6',2'':6'',2''':6''',2''''-quinquepyridines, all incorporating a carboxylate functional group directly linked to the central pyridine ring. [] This highlights the compound's versatility in constructing diverse and complex pyridine-based structures.
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